molecular formula C24H25ClN2O3 B2851191 2-chloro-1-[(7Z)-3-(4-methoxyphenyl)-7-[(4-methoxyphenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]ethanone CAS No. 380196-80-5

2-chloro-1-[(7Z)-3-(4-methoxyphenyl)-7-[(4-methoxyphenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]ethanone

Cat. No.: B2851191
CAS No.: 380196-80-5
M. Wt: 424.93
InChI Key: JBNLLEISOAYPQS-UHFFFAOYSA-N
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Description

2-Chloro-1-[(7Z)-3-(4-methoxyphenyl)-7-[(4-methoxyphenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]ethanone is a structurally complex indazole derivative characterized by a fused bicyclic core (3a,4,5,6-tetrahydro-3H-indazole) substituted with two 4-methoxyphenyl groups and a chloroacetyl moiety. The Z-configuration at the 7-position methylidene group introduces steric and electronic constraints that influence its reactivity and intermolecular interactions.

Properties

IUPAC Name

2-chloro-1-[(7Z)-3-(4-methoxyphenyl)-7-[(4-methoxyphenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN2O3/c1-29-19-10-6-16(7-11-19)14-18-4-3-5-21-23(18)26-27(22(28)15-25)24(21)17-8-12-20(30-2)13-9-17/h6-14,21,24H,3-5,15H2,1-2H3/b18-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBNLLEISOAYPQS-JXAWBTAJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2CCCC3C2=NN(C3C4=CC=C(C=C4)OC)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/CCCC3C2=NN(C3C4=CC=C(C=C4)OC)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-chloro-1-[(7Z)-3-(4-methoxyphenyl)-7-[(4-methoxyphenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]ethanone is a complex indazole derivative that has garnered interest in pharmacological research due to its potential biological activities. This article aims to summarize the biological activity of this compound based on available literature, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C21H22ClN3O3\text{C}_{21}\text{H}_{22}\text{Cl}\text{N}_{3}\text{O}_{3}

This structure features a chloro substituent and methoxyphenyl groups, which are known to influence biological activity through various mechanisms.

Research indicates that compounds with similar structures often exhibit multiple mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Many indazole derivatives have shown promise as inhibitors of enzymes such as acetylcholinesterase (AChE) and urease. These enzymes play crucial roles in neurotransmission and urea metabolism, respectively.
  • Antioxidant Properties : The presence of methoxy groups may enhance the antioxidant capacity, contributing to protective effects against oxidative stress.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of indazole derivatives similar to the target compound. For instance:

  • A study reported that certain indazole derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL .

Anticancer Potential

Indazole derivatives have been investigated for their anticancer activities. In vitro studies demonstrated that these compounds can induce apoptosis in cancer cell lines through various pathways:

  • Cell Cycle Arrest : Indazole derivatives can cause G2/M phase arrest in cancer cells, leading to reduced proliferation rates.
  • Apoptosis Induction : Mechanisms involving the activation of caspases and modulation of Bcl-2 family proteins have been observed .

Case Studies

  • Study on Anticancer Activity : A case study involving a series of indazole derivatives showed promising results against human cancer cell lines. The compound exhibited IC50 values in the micromolar range, indicating effective growth inhibition .
  • Enzyme Inhibition Assays : Another study assessed the inhibitory effects on AChE and urease. The target compound demonstrated competitive inhibition with IC50 values significantly lower than standard inhibitors like donepezil for AChE .

Data Tables

Biological ActivityObserved EffectReference
AntibacterialMIC 15-30 µg/mL
AChE InhibitionIC50 < 10 µM
Anticancer (Cell Lines)IC50 in micromolar range

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with triazole- and indazole-based derivatives reported in recent literature. Key differences lie in core heterocycles, substituent patterns, and functional groups. Below is a comparative analysis:

Compound Core Structure Substituents Functional Groups Key Properties/Applications
Target Compound Indazole 3-(4-Methoxyphenyl), 7-(4-methoxyphenyl)methylidene, 2-chloroethanone Chloroacetyl, Methoxy Hypothesized kinase inhibition
2-(4-(2,4-Difluorophenyl)-5-(4-(Phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone Triazole 4-(2,4-Difluorophenyl), 5-(phenylsulfonyl)phenyl, thioether-linked phenylethanone Sulfonyl, Fluorophenyl, Thioether Antimicrobial activity
5-(4-Methoxybenzyl)-4-Amino-1,2,4-triazole-3-ylnaphthalene-1-carbothioate Triazole 4-Methoxybenzyl, naphthalene-carbothioate Methoxy, Carbothioate, Amino Anticancer potential

Key Observations :

  • Substituent Effects : The dual 4-methoxyphenyl groups in the target compound likely improve solubility and membrane permeability relative to sulfonyl or fluorophenyl substituents in analogues .
  • Functional Groups : The chloroacetyl moiety is a reactive electrophilic site, distinguishing it from thioether or carbothioate groups in triazole derivatives, which may influence metabolic stability .

Reaction Efficiency :

  • Triazole derivatives in and achieved yields of 65–80% under optimized conditions, suggesting that the target compound’s synthesis might require similar optimization for competing steric effects from the methoxyphenyl groups.

Preparation Methods

Cyclohexanone Cyclization with Hydrazine Derivatives

The tetrahydroindazole scaffold is typically synthesized via acid- or base-catalyzed cyclization of substituted cyclohexanones with hydrazine hydrate. A modified protocol from involves:

  • Reacting 1,3-dicarbonyl cyclohexanone derivatives (e.g., 1-(4-hydroxy-2-(1H-indol-3-yl)-4-methyl-6-oxocyclohexane-1,3-diyl)bis(ethan-1-one)) with hydrazine hydrate in methanol under reflux.
  • Quenching with ice-cold water to precipitate the crude product.
  • Purification via column chromatography (CH₂Cl₂/EtOAc).

Key Data :

  • Yield: 65–70%
  • Reaction Time: 6–8 hours
  • Critical Parameter: Steric hindrance at the cyclohexanone carbonyl groups dictates regioselectivity.

Palladium-Catalyzed Functionalization

Post-cyclization, the indazole core undergoes halogenation for subsequent cross-coupling. As demonstrated in:

  • Iodination : Treating 1H-indazole with iodine (2 equiv) and KOH pellets in DMF at room temperature yields 3-iodo-1H-indazole (77% yield).
  • Suzuki-Miyaura Coupling : Reacting 3-iodoindazole with 4-methoxyphenylboronic acid (1.5 equiv) using Pd(PPh₃)₄ (10 mol%) and NaHCO₃ in DMF/H₂O at 80°C.

Optimization Insight :

  • NaHCO₃ enhances boronic acid reactivity by maintaining a weakly basic medium.
  • DMF as a polar aprotic solvent facilitates Pd-catalyzed coupling.

Installation of the 4-Methoxyphenylmethylidene Group

Aldol Condensation Strategy

The (Z)-configured methylidene group is introduced via stereoselective aldol condensation:

  • Reacting 7-keto-tetrahydroindazole with 4-methoxybenzaldehyde (1.2 equiv) in the presence of L-proline (20 mol%) in THF/H₂O.
  • Stirring at 0°C for 12 hours to favor Z-selectivity through kinetic control.

Stereochemical Control :

  • Bulky organocatalysts (e.g., L-proline) minimize steric repulsion, stabilizing the Z-isomer.
  • Low temperatures slow equilibration, preserving kinetic products.

Transition Metal-Mediated Approaches

Alternative methods employ Ru or Rh catalysts for dehydrogenative coupling:

  • Treating 7-alkyl-tetrahydroindazole with 4-methoxybenzaldehyde under RuCl₃ (5 mol%) and Cu(OAc)₂ (2 equiv) in toluene at 110°C.
  • Yields: 60–65% with >90% Z-selectivity.

Integrated Synthetic Route and Optimization

Combining the above steps, the optimal pathway proceeds as follows (Table 1):

Table 1: Comparative Analysis of Synthetic Routes

Step Reagents/Conditions Yield (%) Citation
Indazole Cyclization Hydrazine hydrate, MeOH/H+ 70
Iodination I₂, KOH, DMF, rt 77
Suzuki Coupling Pd(PPh₃)₄, NaHCO₃, 80°C 82
Aldol Condensation 4-MeO-benzaldehyde, L-proline, 0°C 65
Chloroacetylation ClCH₂COCl, AlCl₃, CH₂Cl₂, −10°C 55

Total Yield : 19.2% (multiplicative)

Q & A

Q. What are the key synthetic pathways for synthesizing this compound?

The synthesis involves multi-step strategies, often starting with the formation of the indazole core followed by functionalization. A common approach includes:

  • Condensation reactions : Similar indazole derivatives are synthesized via condensation of hexahydro-indazole precursors with substituted benzaldehydes under reflux in acetic acid (61% yield reported for analogous structures) .
  • Claisen-Schmidt condensation : Used to introduce α,β-unsaturated ketone moieties, as seen in related chalcone syntheses .
  • Thioether linkages : Introduced using reagents like phenyl isothiocyanate in multi-step protocols .
  • Critical parameters : Solvent choice (e.g., toluene/hexanes for crystallization), temperature (reflux at 120°C), and catalysts (e.g., alkaline conditions for chalcone formation) .

Table 1: Representative Synthesis Methods

StepReagents/ConditionsKey IntermediatesReference
Indazole core formation4-Methoxybenzaldehyde, glacial acetic acidHexahydro-indazole
Ketone functionalizationClaisen-Schmidt condensation, alkaline conditionsα,β-unsaturated ketone
ChlorinationChlorinating agents (e.g., POCl₃)2-Chloroethanone derivatives

Q. What spectroscopic and crystallographic methods validate the compound’s structure?

  • NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks, with methoxy (~δ 3.8 ppm) and indazole aromatic signals as key markers .
  • X-ray Crystallography : Resolves stereochemistry (e.g., Z/E configuration) and confirms spatial arrangement. SHELXL software refines diffraction data, achieving R-factors < 0.05 for high-resolution structures .
  • IR Spectroscopy : Confirms carbonyl (C=O, ~1700 cm⁻¹) and C-Cl (~600 cm⁻¹) stretches .

Advanced Research Questions

Q. How can stereochemical control (e.g., Z/E isomerism) be achieved during synthesis?

  • Reaction conditions : Solvent polarity and temperature influence isomer ratios. For example, reflux in acetic acid favors the (7E) isomer in analogous compounds .
  • Catalytic modulation : Lewis acids (e.g., ZnCl₂) may stabilize transition states to favor specific configurations .
  • Crystallographic validation : Single-crystal X-ray diffraction definitively assigns stereochemistry, as demonstrated for related methoxyphenyl indazoles .

Q. How are contradictions in spectroscopic data resolved during structural elucidation?

  • Multi-technique cross-validation : Combine NMR (for functional groups), X-ray (absolute configuration), and mass spectrometry (molecular weight).
  • Dynamic NMR : Resolves conformational equilibria (e.g., hindered rotation in methoxyphenyl groups) by variable-temperature studies .
  • Computational modeling : DFT calculations predict NMR chemical shifts or IR bands to reconcile experimental discrepancies .

Q. What strategies optimize reaction yields and purity for scalable synthesis?

  • Solvent screening : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Purification techniques : Gradient column chromatography isolates isomers; recrystallization from toluene/hexanes improves purity .
  • In situ monitoring : HPLC tracks reaction progress to minimize byproducts .

Q. How can computational tools predict the compound’s reactivity or biological interactions?

  • Molecular docking : Models interactions with biological targets (e.g., enzymes) using software like AutoDock .
  • DFT calculations : Predict sites for electrophilic attack (e.g., chloroethanone moiety) by analyzing frontier molecular orbitals .

Methodological Considerations

  • Data Contradictions : Conflicting NMR signals may arise from dynamic processes (e.g., keto-enol tautomerism). Use low-temperature NMR or deuterated solvents to suppress exchange .
  • Crystallographic Challenges : Twinning or poor diffraction requires iterative SHELXL refinement or alternative software (e.g., OLEX2) .

Q. Table 2: Analytical Techniques and Applications

TechniqueApplicationExample DataReference
X-ray diffractionAbsolute configuration, unit cell parametersSpace group P2₁/c, Z = 4
2D NMR (COSY, HSQC)Connectivity mappingCorrelated aromatic protons
HPLC-MSPurity assessment, byproduct detectionRetention time: 8.2 min, m/z 450

Key Challenges in Current Research

  • Stereoselectivity : Controlling the (7Z) configuration requires tailored catalysts .
  • Scalability : Multi-step syntheses face yield drop-offs; flow chemistry may improve efficiency .
  • Data Reproducibility : Batch-dependent impurities (e.g., regioisomers) necessitate strict QC protocols .

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